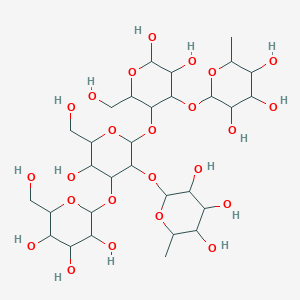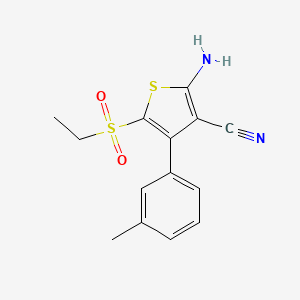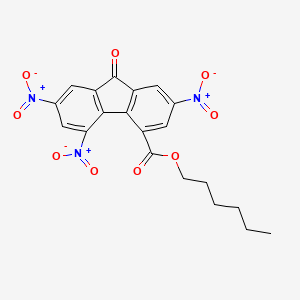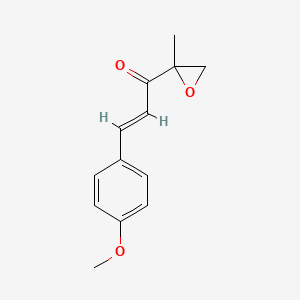
5'-Cytidylic acid, 2'-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Cytidylic acid, 2’-O-methyl- is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, where the ribose sugar is methylated at the 2’ position. This modification can influence the stability and function of RNA molecules, making it a significant compound in the study of nucleic acids and their applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’-O-methyl- typically involves the methylation of cytidine monophosphate. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 5’-Cytidylic acid, 2’-O-methyl- may involve more scalable processes, such as enzymatic methylation using specific methyltransferases. These enzymes can selectively methylate the 2’-hydroxyl group of cytidine monophosphate, providing a more environmentally friendly and efficient production method .
Análisis De Reacciones Químicas
Types of Reactions
5’-Cytidylic acid, 2’-O-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of substituted cytidine derivatives .
Aplicaciones Científicas De Investigación
5’-Cytidylic acid, 2’-O-methyl- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: This compound is crucial in studying RNA stability and function, as the methylation can affect RNA’s secondary structure and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, where modified nucleotides can inhibit viral replication.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5’-Cytidylic acid, 2’-O-methyl- involves its incorporation into RNA molecules, where the methylation at the 2’ position can influence the RNA’s stability and function. This modification can affect the RNA’s ability to form secondary structures, interact with proteins, and participate in various cellular processes. The molecular targets include RNA-binding proteins and enzymes involved in RNA metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine monophosphate: The unmodified form of the nucleotide.
Deoxycytidine monophosphate: Lacks the 2’-hydroxyl group.
5-Methylcytidine monophosphate: Methylated at the 5-position of the cytosine ring.
Uniqueness
5’-Cytidylic acid, 2’-O-methyl- is unique due to its specific methylation at the 2’ position of the ribose sugar. This modification can significantly alter the nucleotide’s properties, making it more stable and less prone to enzymatic degradation. This uniqueness makes it valuable in various research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H16N3O8P |
|---|---|
Peso molecular |
337.22 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
Clave InChI |
USRXKJOTSNCJMA-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)


![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)

